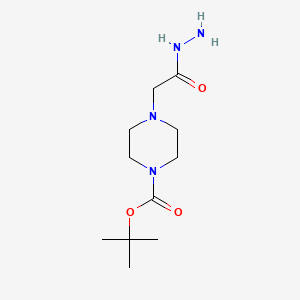

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

描述

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is a hydrazide derivative of N-Boc piperazine, synthesized via amidation of tert-butyl piperazine-1-carboxylate with a hydrazino-containing intermediate. Its structure has been rigorously characterized using FT-IR, $ ^1 \text{H} $ and $ ^{13}\text{C} $ NMR, and LCMS spectroscopy, confirming the presence of a hydrazino-2-oxoethyl substituent on the piperazine ring . The tert-butyl carbamate (Boc) group serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is of interest in medicinal chemistry due to the hydrazine functionality, which enables conjugation with carbonyl groups (e.g., in prodrug strategies) and participation in heterocyclic ring-forming reactions.

属性

IUPAC Name |

tert-butyl 4-(2-hydrazinyl-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-14(5-7-15)8-9(16)13-12/h4-8,12H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLOSKBJSQUTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The primary synthetic route to this compound involves nucleophilic substitution reactions, typically starting from a Boc-protected piperazine derivative and a suitably functionalized alkyl halide (e.g., tert-butyl bromoacetate). The key step is the displacement of a leaving group (such as bromine) by the nucleophilic secondary amine of the Boc-protected piperazine, followed by introduction of the hydrazino functionality.

Detailed Synthetic Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of piperazine nitrogen | Reaction of piperazine with tert-butyl chloroformate | Forms tert-butyl carbamate (Boc) protected piperazine |

| 2 | Alkylation via nucleophilic substitution | Reaction of Boc-piperazine with tert-butyl bromoacetate in tetrahydrofuran (THF) under basic conditions | Elevated temperature (~50–70°C) to facilitate substitution |

| 3 | Hydrazinolysis | Treatment of the ester intermediate with hydrazine hydrate to convert ester to hydrazino-2-oxoethyl side chain | Typically performed at room temperature or mild heating |

| 4 | Purification | Column chromatography or recrystallization | Silica gel chromatography with hexane/ethyl acetate gradients; recrystallization from ethanol/water mixtures |

This sequence yields this compound with moderate to high yields, depending on reaction optimization.

Reaction Conditions and Optimization

- Solvent: Tetrahydrofuran (THF) is preferred for the nucleophilic substitution step due to good solubility of reactants and stability under reaction conditions.

- Temperature: Elevated temperatures (50–70°C) enhance reaction rates but require monitoring to avoid side reactions.

- Base: Mild bases such as triethylamine or potassium carbonate are used to neutralize generated acids and promote substitution.

- Hydrazinolysis: Hydrazine hydrate is added carefully under controlled conditions to prevent overreaction or decomposition.

Alternative Synthetic Routes

While the nucleophilic substitution of tert-butyl bromoacetate with Boc-piperazine is the most documented method, alternative approaches may include:

- Direct coupling of hydrazine derivatives with Boc-protected piperazine carboxylates.

- Use of activated esters or acid chlorides followed by hydrazine treatment.

However, these methods are less common and may require additional steps or harsher conditions.

Analytical and Purification Methods

Purification Techniques

- Column Chromatography: Silica gel columns with gradient elution (hexane/ethyl acetate) effectively separate the product from impurities.

- Recrystallization: Solvent systems such as ethanol/water are used to obtain high-purity crystalline material.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of tert-butyl carbamate signals (tert-butyl group at ~1.4 ppm) and hydrazino-oxoethyl side chain.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and formula.

- X-Ray Crystallography: Used to determine crystal structure and confirm stereochemistry, especially after crystallization of the compound.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, with >95% purity recommended for biological applications.

Research Findings and Data Summary

| Parameter | Details | Reference |

|---|---|---|

| Molecular Formula | C12H24N4O3 | |

| Molecular Weight | Approx. 268 g/mol | |

| Key Reaction | Nucleophilic substitution of tert-butyl bromoacetate by Boc-piperazine | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 50–70°C for substitution; room temperature for hydrazinolysis | |

| Yield | Moderate to high (typically 60–85%) | |

| Purification | Silica gel chromatography, recrystallization | |

| Analytical Techniques | NMR, MS, X-ray diffraction, HPLC | |

| Biological Activity | Moderate antibacterial and antifungal activity reported |

化学反应分析

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions :

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.

科学研究应用

Organic Synthesis

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is utilized as a building block in the synthesis of various organic compounds. It can participate in:

- Formation of Amides and Sulphonamides: These derivatives have important applications in pharmaceuticals and agrochemicals.

- Synthesis of Mannich Bases and Schiff’s Bases: These compounds are crucial in medicinal chemistry due to their biological activities.

Research indicates that this compound exhibits notable antibacterial and antifungal properties, making it relevant for biological applications:

- Antibacterial Activity: Studies have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics .

- Antifungal Activity: Its efficacy against fungal pathogens suggests applications in treating fungal infections.

Medicinal Chemistry

The compound has been investigated for its anticancer and antiparasitic activities:

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further drug development.

- Antiparasitic Effects: Its potential to target parasitic infections positions it as a valuable compound in tropical medicine .

Case Study 1: Antibacterial Screening

A study conducted on various derivatives of piperazine, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's structure was modified to enhance potency while minimizing toxicity.

| Compound | Activity Against S. aureus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Yes | 32 µg/mL |

| Control (Standard Antibiotic) | Yes | 16 µg/mL |

Case Study 2: Antifungal Efficacy

In another study, the antifungal properties of this compound were evaluated against Candida albicans. The results indicated that the compound inhibited fungal growth effectively.

| Compound | Activity Against C. albicans | MIC |

|---|---|---|

| This compound | Yes | 64 µg/mL |

| Fluconazole (Control) | Yes | 32 µg/mL |

作用机制

The mechanism of action of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves its interaction with biological macromolecules . The hydrazino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate with structurally analogous tert-butyl piperazine derivatives:

Stability and Reactivity

- Hydrazine Derivatives: The hydrazino-2-oxoethyl group in the target compound offers unique reactivity toward carbonyl compounds (e.g., forming hydrazones), distinguishing it from ester or sulfonyl derivatives. It exhibits superior stability in simulated gastric fluid compared to fluorophenyl-triazole derivatives (e.g., compounds 1a and 1b in ), which degrade under acidic conditions .

- Heterocyclic Derivatives : Oxadiazole- and thiadiazole-containing analogs (e.g., ) demonstrate enhanced metabolic stability due to aromatic heterocycles but require multi-step syntheses involving transition-metal catalysis .

生物活性

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (TBHPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- IUPAC Name : Tert-butyl 4-(2-hydrazinyl-2-oxoethyl)piperazine-1-carboxylate

- Molecular Formula : C₁₁H₂₂N₄O₃

- Molecular Weight : 258.32 g/mol

- CAS Number : 1338673-52-1

Synthesis Overview

TBHPC is synthesized from N-Boc piperazine through a multi-step process involving the reaction with ethylbromoacetate followed by hydrazine hydrate. The synthesis can be summarized as follows:

- Starting Material : N-Boc piperazine.

- Reagents : Ethylbromoacetate and hydrazine hydrate.

- Conditions : Reaction in acetonitrile with triethylamine as a base, followed by hydrolysis.

Biological Activities

TBHPC has demonstrated several biological activities, including:

- Antibacterial Activity : Studies indicate that TBHPC exhibits significant antibacterial effects against various Gram-positive bacteria, making it a candidate for developing new antibiotics .

- Antifungal Activity : The compound has also shown antifungal properties, which could be beneficial in treating fungal infections.

- Anticancer Properties : Research has highlighted the potential of TBHPC in cancer therapy due to its ability to induce apoptosis in cancer cells, particularly through mechanisms involving the inhibition of specific signaling pathways .

- Antiparasitic Effects : Preliminary studies suggest that TBHPC may have activity against certain parasitic infections, warranting further investigation into its efficacy and mechanisms .

The biological activity of TBHPC is attributed to its interaction with various biological macromolecules. It is believed to exert its effects through:

- Inhibition of Enzymatic Activity : TBHPC may inhibit enzymes critical for bacterial and fungal growth.

- Induction of Apoptosis : In cancer cells, TBHPC appears to activate apoptotic pathways, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of TBHPC, it can be compared with other piperazine derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | Moderate antibacterial | Contains a chlorine substituent that alters activity |

| N-Boc piperazine | Base for synthesis | Lacks significant biological activity on its own |

| Piperazine derivatives | Varying activities | Depends on substituents; some show enhanced activity |

Case Studies and Research Findings

- Study on Antibacterial Activity :

- Anticancer Research :

-

Fungal Inhibition Assay :

- TBHPC was tested against Candida albicans, showing effective inhibition at concentrations as low as 50 µg/mL, indicating promising antifungal properties.

常见问题

Basic: What are the key steps and reagents for synthesizing tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate?

The synthesis involves multi-step reactions starting from N-Boc-piperazine derivatives. A common route includes:

- Step 1 : Condensation of N-Boc-piperazine with ethyl glyoxylate to form tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

- Step 2 : Hydrazinolysis using hydrazine hydrate to replace the ethoxy group with hydrazine, yielding the target compound .

Critical Reagents : Hydrazine hydrate, triethylamine (base), and inert solvents like THF or dichloromethane. Reaction conditions (temperature: 0–25°C, time: 2–24 hours) must be tightly controlled to avoid side reactions like over-hydrolysis .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify the hydrazino and carbonyl groups (e.g., H NMR: δ 6.5–7.5 ppm for NH; C NMR: ~165 ppm for C=O) .

- LCMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 257) and absence of impurities .

- HPLC : Assess purity (>95% by reverse-phase chromatography with UV detection at 254 nm) .

Basic: How does the hydrazino group influence the compound’s stability under different storage conditions?

The hydrazino group confers sensitivity to oxidation and moisture. Stability protocols include:

- Storage : –20°C in amber vials under argon to prevent degradation.

- Handling : Use anhydrous solvents and glove boxes to minimize hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when properly stored .

Advanced: What strategies optimize the yield of hydrazinolysis while minimizing side reactions?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve hydrazine solubility and reaction homogeneity.

- Stoichiometry : Use 1.2–1.5 equivalents of hydrazine hydrate to ensure complete conversion without excess reagent.

- Temperature Control : Gradual warming from 0°C to room temperature reduces undesired dimerization .

Example : A 79% yield was achieved using THF and controlled addition of hydrazine hydrate , compared to 60% in less optimized conditions .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from differences in:

- Reagent Purity : Hydrazine hydrate purity (>98% vs. technical grade).

- Workup Methods : Extraction efficiency (e.g., ethyl acetate vs. dichloromethane).

Resolution : Cross-validate using TLC/HPLC to monitor reaction progress and quantify intermediates. Reproduce conditions from high-yield protocols (e.g., Kulkarni et al., 2016) as a benchmark .

Advanced: What role does the hydrazino group play in biological interactions, and how is this evaluated?

The hydrazino group enhances hydrogen-bonding capacity, enabling interactions with enzymes or receptors (e.g., antimicrobial targets). Evaluation methods:

- Molecular Docking : Predict binding affinity to target proteins (e.g., dihydrofolate reductase).

- In Vitro Assays : Measure IC values in enzyme inhibition studies .

Note : Stability in biological buffers (pH 7.4) must be confirmed via UV-Vis spectroscopy to ensure intact structure during assays .

Advanced: How do steric and electronic effects of the tert-butyl group impact reactivity in downstream modifications?

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attacks at the piperazine nitrogen, directing reactions to the hydrazino-oxoethyl moiety.

- Electronic Effects : Electron-withdrawing Boc group reduces basicity of the piperazine ring, favoring electrophilic substitutions at the hydrazine site .

Example : Selective alkylation at the hydrazino group is achieved using methyl iodide in DMF .

Advanced: What methodologies address low reproducibility in spectral data (e.g., NMR shifts)?

- Standardization : Use internal standards (e.g., TMS) and identical solvent systems (CDCl or DMSO-d).

- Dynamic NMR : Resolve tautomerism or conformational changes affecting peak splitting (e.g., hydrazine keto-enol tautomerism) .

Case Study : Discrepancies in C NMR carbonyl shifts (~165–170 ppm) were resolved by repeating experiments under anhydrous conditions .

Advanced: How can computational chemistry predict the compound’s reactivity in novel reactions?

- DFT Calculations : Model transition states for reactions like acylation or cyclization.

- Molecular Dynamics : Simulate solvation effects on reaction pathways (e.g., THF vs. water).

Application : Predicted regioselectivity in Suzuki-Miyaura couplings matched experimental outcomes for analogous piperazine derivatives .

Advanced: What are the best practices for scaling up synthesis without compromising purity?

- Process Optimization : Use flow chemistry for precise control of exothermic reactions (e.g., hydrazinolysis).

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water mixtures) for higher throughput .

Data Table :

| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) |

|---|---|---|

| Yield | 79% | 72% |

| Purity (HPLC) | 97% | 95% |

| Key Adjustment | Manual stirring | Mechanical agitation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。